molecular formula C19H32N2O4 B181558 Ibuprofen lysine, (-)- CAS No. 157369-85-2

Ibuprofen lysine, (-)-

Cat. No.: B181558
CAS No.: 157369-85-2
M. Wt: 352.5 g/mol
InChI Key: IHHXIUAEPKVVII-APFIOPMWSA-N
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Description

Ibuprofen lysine, also known as the lysine salt of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) used to relieve pain, fever, and inflammation. It is derived from propionic acid and is considered the first of the propionics. The lysine salt form is used because it is more water-soluble than ibuprofen acid, leading to faster absorption and quicker onset of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ibuprofen lysine involves dissolving lysine in purified water to obtain solution A and dissolving ibuprofen in ethanol to obtain solution B. Both solutions are decolorized using activated carbon and filtered. The solutions are then mixed and reacted in a kettle for 0.1-12 hours at temperatures ranging from 0 to 80 degrees Celsius. After the reaction, the mixture is cooled to room temperature, ethanol is replenished, and the mixture is frozen and crystallized at temperatures between -30 and 0 degrees Celsius. The final product is obtained by centrifuging, washing with ethanol, centrifugally drying, and baking to yield white or white-like crystals of ibuprofen lysine .

Industrial Production Methods: Industrial production of ibuprofen lysine follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions and purification steps to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps maintain consistency and quality in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ibuprofen lysine undergoes various chemical reactions, including:

    Oxidation: Ibuprofen lysine can be oxidized to form hydroxylated metabolites.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Substitution reactions can occur at the carboxyl group, leading to the formation of esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Hydroxylated metabolites of ibuprofen lysine.

    Reduction: Reduced forms of ibuprofen lysine, though less common.

    Substitution: Esters or amides of ibuprofen lysine, depending on the substituent used.

Scientific Research Applications

Ibuprofen lysine has a wide range of scientific research applications:

Mechanism of Action

Ibuprofen lysine exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and thromboxanes. Prostaglandins are mediators of pain, fever, and inflammation, while thromboxanes stimulate blood clotting. By inhibiting COX, ibuprofen lysine reduces the production of these mediators, thereby alleviating pain, reducing fever, and decreasing inflammation .

Comparison with Similar Compounds

    Ibuprofen Acid: The parent compound of ibuprofen lysine, less water-soluble and slower in onset of action.

    Ibuprofen Arginate: Another salt form of ibuprofen, designed for faster absorption and onset of action.

    Ketoprofen: Another NSAID with similar anti-inflammatory and analgesic properties but different chemical structure.

Uniqueness of Ibuprofen Lysine: Ibuprofen lysine is unique due to its enhanced water solubility, leading to faster absorption and quicker onset of action compared to ibuprofen acid. This makes it particularly useful in situations where rapid pain relief is desired .

Properties

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t10-;5-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXIUAEPKVVII-APFIOPMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566909
Record name L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157369-85-2
Record name L-Lysine, mono[(αR)-α-methyl-4-(2-methylpropyl)benzeneacetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157369-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen lysine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157369852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysine--(2R)-2-[4-(2-methylpropyl)phenyl]propanoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUPROFEN LYSINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TQJ0240XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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